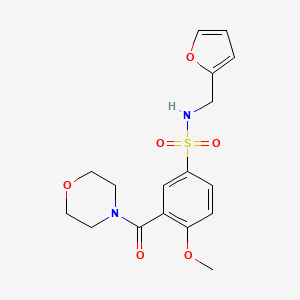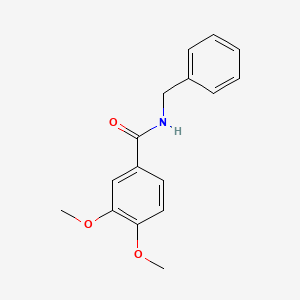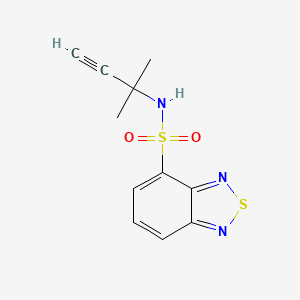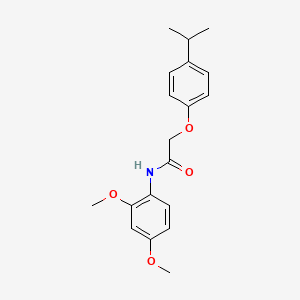![molecular formula C17H16ClNO5 B5588268 2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate" is a chemical entity known for its distinct structural features. This information covers its synthesis, molecular structure, chemical reactions, and properties, excluding its applications, drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves reactions of amino acids or their derivatives with various chemical agents to form complex structures. For example, derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases or under phase transfer conditions to yield ketene dithioacetals, indicating a method for synthesizing complex acetate derivatives (Dölling, Frost, Heinemann, & Hartung, 1993).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. For compounds similar to "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate," X-ray crystallography and NMR spectroscopy are common techniques for elucidating their structure. An example is the characterization of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, which exhibits a non-planar C=N-C=C group, showcasing the detailed molecular structure of complex acetate derivatives (Dölling, Frost, Heinemann, & Hartung, 1993).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate" can be quite complex. For instance, the study on the electrooxidation of 2-amino-3-cyano-4-phenylthiophene presents an example of how similar compounds undergo chemical transformations, such as dimerization upon electrooxidation, leading to the formation of photoluminescent materials, indicating potential chemical behavior and properties (Ekinci, Horasan, Altundas, & Demir, 2000).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, and solubility, are crucial for their characterization and application. While specific data on "2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate" is not provided, studies on similar compounds offer insights into methodologies for assessing these properties, such as spectroscopic techniques and crystallography.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, define a compound's behavior in chemical reactions. The synthesis and characterization of tribenzyltin(IV) and dibenzyltin(IV) complexes of related compounds provide insight into how modifications in the chemical structure can lead to diverse chemical properties and reactivities, showcasing the intricate nature of chemical property analysis (Baul, Masharing, Rivarola, Smith, & Butcher, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : A study by Sah et al. (2014) describes the synthesis of formazans from a Mannich base as antimicrobial agents. Although the compound is not directly mentioned, the research methodology and application in antimicrobial activity highlight the significance of synthesizing and studying similar compounds for potential therapeutic uses (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis and Structural Analysis
- Novel Cyanopyridine Synthesis : Xiao-hui Yang et al. (2011) synthesized a novel cyanopyridine compound, showcasing the utility of similar chemical structures in the development of new materials or molecules with unique properties. This study emphasizes the importance of structural analysis in understanding the potential applications of these compounds (Yang, Liu, Zhou, Cui, & Lin, 2011).
Metabolic Studies
- Metabolism of Psychoactive Phenethylamines : Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. Although this study focuses on a specific psychoactive compound, it underlines the importance of metabolic studies in understanding the biological implications of chemical compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Theoretical Studies
- Hydrogen Bonds in Thiazole Derivatives : Castro et al. (2007) conducted a theoretical study on intramolecular hydrogen bonds in thiazole derivatives. This research provides insights into the electronic and structural characteristics of similar compounds, potentially guiding the design of new molecules with desired properties (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-10(20)24-14-7-5-4-6-11(14)17(21)19-13-9-15(22-2)12(18)8-16(13)23-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUZSROOLWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2,5-dimethoxyanilino)carbonyl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)

![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)
![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)
![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)

![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)


![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)